2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring an imidazole ring substituted with a nitrophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic conditions.
Thioether Formation: The final step involves the reaction of the imidazole derivative with a thiol compound to introduce the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The thioether linkage can undergo oxidation, generating reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile: Similar structure but with a different position of the nitro group.
2-((5-(3-nitrophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.
Uniqueness
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to the specific positioning of the nitro and phenyl groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile, a compound with a complex structure featuring an imidazole ring and a nitrophenyl group, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is C17H12N4O2S, with a molecular weight of 336.4 g/mol. The structure includes key functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₂N₄O₂S |
Molecular Weight | 336.4 g/mol |
CAS Number | 1235076-08-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Oxidative Stress : The thioether linkage can be oxidized, generating reactive oxygen species (ROS) that induce oxidative stress in cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown:
- Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines, with IC50 values ranging from 7 to 20 µM .
- Mechanisms : It targets molecular pathways involved in cancer progression, including angiogenesis and cell signaling alterations .
Antibacterial Activity
The compound has also shown antibacterial properties against several strains of bacteria. In vitro studies report:
- Minimum Inhibitory Concentration (MIC) : Values range from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:
Compound Name | Structural Features | Notable Activities |
---|---|---|
1-benzyl-5-(3-nitrophenyl)-1H-imidazole | Contains imidazole and nitrophenyl moieties | Antimicrobial properties |
2-(4-substituted phenyl)-1-substituted imidazole | Similar imidazole structure | Antifungal and anticancer activities |
2-(5-acetyl-4-methyl-imidazole)thio-N-methylacetamide | Shares imidazole and thio groups | Antimicrobial activity |
The distinct combination of the thioacetamide moiety in this compound enhances its reactivity and biological interactions compared to other similar compounds .
Case Studies
Several case studies have evaluated the biological activity of this compound:
-
Study on Anticancer Effects : A study demonstrated that treatment with the compound led to significant reductions in cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
- Methodology : The MTT assay was employed to assess cell viability.
- Results : Treated cells exhibited altered morphology and reduced proliferation rates.
-
Antibacterial Efficacy Investigation : Another study focused on the antibacterial properties against common pathogens, revealing effective inhibition at low concentrations .
- Results : The compound showed inhibition zones comparable to established antibiotics.
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c18-9-10-24-17-19-12-16(20(17)14-6-2-1-3-7-14)13-5-4-8-15(11-13)21(22)23/h1-8,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKGHXVJOQNUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.